molecular formula C19H20N4O2 B2532109 2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887215-65-8

2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2532109
CAS No.: 887215-65-8
M. Wt: 336.395
InChI Key: DIPOULFVXSDKJN-UHFFFAOYSA-N
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Description

“2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole” is a chemical compound . It’s a derivative of benzimidazole, a type of organic compound that’s part of the group of heterocyclic aromatic amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized, as part of a novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives. These derivatives are synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives, indicating its utility in chemical synthesis and material science (Goli-Garmroodi et al., 2015).

Biological Interactions and Applications

  • DNA Interactions and Antimicrobial Screening :

    • The compound, as a part of benzimidazole derived Schiff bases, has shown potential in interacting with DNA via intercalation. This has been studied using various spectroscopic methods, and the compounds have demonstrated DNA cleavage abilities. Furthermore, these compounds have exhibited significant antibacterial and antifungal potencies, marking them as potential candidates in antimicrobial therapy (Kumaravel & Raman, 2017).
  • Antitubercular Activity :

    • Derivatives of the compound have been synthesized and evaluated for their antitubercular activity against mycobacterium species. Docking and screening studies have shown promising results, highlighting its potential in tuberculosis treatment (Raju, Sasidhar, & Vidyadhara, 2020).
  • Antimicrobial Activity :

    • Variants of the compound containing the imidazole scaffold have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as different fungal species. The results demonstrated good to moderate antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Parmar, Sangani, Parmar, & Bhalodiya, 2018).
  • Anti-inflammatory Activity :

    • Novel sets of compounds incorporating the benzimidazole structure have been synthesized and evaluated for anti-inflammatory activity. The studies included both in-vitro and in-vivo methods, showing potential use of these compounds in anti-inflammatory treatments (Ahmed, Molvi, & Khan, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Mechanism of Action

Target of Action

The primary target of 2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation. It is responsible for the activation of inflammatory responses and the release of pro-inflammatory cytokines .

Mode of Action

This compound interacts with the NLRP3 inflammasome, inhibiting its activation . This interaction results in a decrease in the release of pro-inflammatory cytokines, specifically IL-1β . The compound’s ability to bind to NLRP3 and inhibit its activation has been confirmed in differentiated THP-1 cells .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway. By inhibiting the activation of the NLRP3 inflammasome, it prevents the maturation and release of the pro-inflammatory cytokine IL-1β . This can have downstream effects on various inflammatory processes in the body.

Pharmacokinetics

The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the NLRP3 inflammasome, the compound prevents the release of pro-inflammatory cytokines, thereby reducing inflammation . This can have beneficial effects in conditions where inflammation plays a key role.

Properties

IUPAC Name

2-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-23(25)16-7-5-14(6-8-16)13-22-11-9-15(10-12-22)19-20-17-3-1-2-4-18(17)21-19/h1-8,15H,9-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPOULFVXSDKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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